![molecular formula C21H24N6 B12371973 (1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine](/img/structure/B12371973.png)
(1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Moses, also known as (1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-1,2,4-triazolo[3,4-a]phthalazin-6-yl)-1-phenyl-1,2-propanediamine, is a chemical compound with the empirical formula C21H24N6 and a molecular weight of 360.46. It is an enantiomer of L-Moses, which is a potent and selective inhibitor of the p300/CBP-associated factor bromodomain. D-Moses, however, shows no observable binding for the p300/CBP-associated factor bromodomain and is often used as an inactive control compound in research .
Vorbereitungsmethoden
The synthesis of D-Moses involves several steps, starting with the preparation of the triazolophthalazine core This is typically achieved through a cyclization reaction involving appropriate precursorsThe reaction conditions often require the use of inert atmospheres, such as nitrogen or helium, to prevent unwanted side reactions with moisture, oxygen, or carbon dioxide .
Industrial production methods for D-Moses would likely involve scaling up these synthetic routes, optimizing reaction conditions to maximize yield and purity, and ensuring that the processes are cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
D-Moses can undergo various chemical reactions, including:
Oxidation: D-Moses can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the triazolophthalazine core or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino and phenyl groups, to form various derivatives.
Derivatization: This includes reactions such as alkylation, silylation, and acylation, which are commonly used in analytical chemistry to modify the compound for better separation and identification
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating and acylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
D-Moses is primarily used as a control compound in scientific research, particularly in studies involving its enantiomer, L-Moses. Some of the key applications include:
Chemistry: Used in studies to understand the binding properties and selectivity of bromodomain inhibitors.
Biology: Employed in cellular assays to investigate the effects of bromodomain inhibition on gene expression and cellular functions.
Medicine: Utilized in drug discovery research to develop new therapeutic agents targeting bromodomains.
Wirkmechanismus
D-Moses itself does not exhibit significant biological activity as it does not bind to the p300/CBP-associated factor bromodomain. its enantiomer, L-Moses, inhibits the bromodomain by binding to the acetyl-lysine recognition pocket, thereby preventing the interaction of the bromodomain with acetylated histones. This inhibition can affect gene expression and various cellular processes .
Vergleich Mit ähnlichen Verbindungen
D-Moses is unique in its lack of binding to the p300/CBP-associated factor bromodomain, making it an ideal control compound. Similar compounds include:
L-Moses: The active enantiomer that inhibits the p300/CBP-associated factor bromodomain.
BAY-364: Another bromodomain inhibitor with different selectivity and binding properties.
Dimethyl sulfoxide: Often used as a solvent in studies involving D-Moses and L-Moses
These compounds are compared based on their binding properties, selectivity, and applications in research. D-Moses stands out due to its role as an inactive control, providing a baseline for evaluating the effects of active bromodomain inhibitors.
Eigenschaften
Molekularformel |
C21H24N6 |
|---|---|
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
(1R,2R)-1-N,1-N-dimethyl-2-N-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine |
InChI |
InChI=1S/C21H24N6/c1-14(19(26(3)4)16-10-6-5-7-11-16)22-20-17-12-8-9-13-18(17)21-24-23-15(2)27(21)25-20/h5-14,19H,1-4H3,(H,22,25)/t14-,19+/m1/s1 |
InChI-Schlüssel |
MSFPLTWUFWOKBX-KUHUBIRLSA-N |
Isomerische SMILES |
CC1=NN=C2N1N=C(C3=CC=CC=C32)N[C@H](C)[C@@H](C4=CC=CC=C4)N(C)C |
Kanonische SMILES |
CC1=NN=C2N1N=C(C3=CC=CC=C32)NC(C)C(C4=CC=CC=C4)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


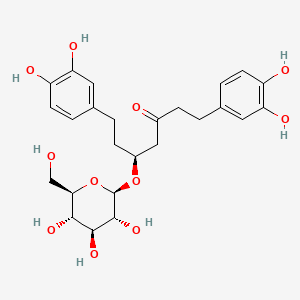
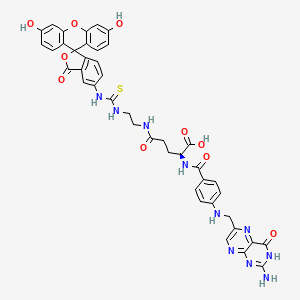
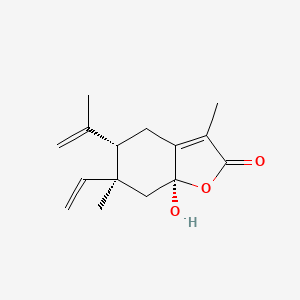
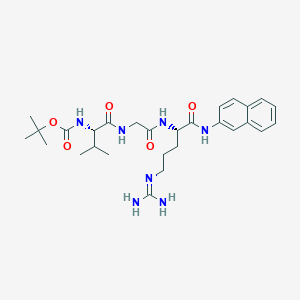




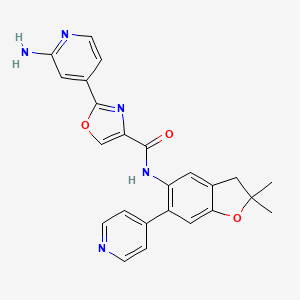
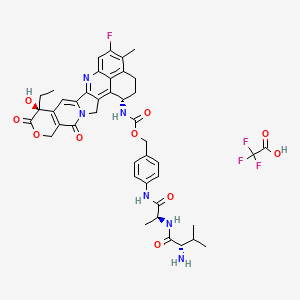
![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B12371958.png)
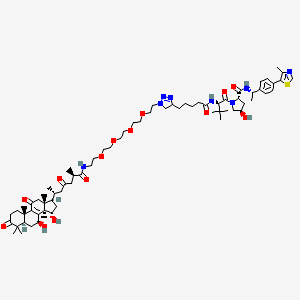
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phosphonooxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12371968.png)

